molecular formula C9H12F6O3 B12089555 Butyl 2,2,3,4,4,4-hexafluorobutyl carbonate

Butyl 2,2,3,4,4,4-hexafluorobutyl carbonate

Cat. No.: B12089555
M. Wt: 282.18 g/mol
InChI Key: QICOCLNMODAUSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Butyl 2,2,3,4,4,4-hexafluorobutyl carbonate: is an organofluorine compound with the molecular formula C9H12F6O3. This compound is known for its unique properties due to the presence of multiple fluorine atoms, which impart high thermal stability and resistance to chemical reactions. It is used in various industrial applications, particularly in the field of materials science and polymer chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl 2,2,3,4,4,4-hexafluorobutyl carbonate typically involves the reaction of butanol with 2,2,3,4,4,4-hexafluorobutanol in the presence of a carbonate source. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester. Common reagents include phosgene or dimethyl carbonate as the carbonate source .

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products. The final product is purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Butyl 2,2,3,4,4,4-hexafluorobutyl carbonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Butyl 2,2,3,4,4,4-hexafluorobutyl carbonate is used as a building block in the synthesis of fluorinated polymers and copolymers. Its unique properties enhance the thermal stability and chemical resistance of the resulting materials .

Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to improve their biocompatibility and resistance to biofouling. It is also investigated for its potential use in drug delivery systems due to its stability and low toxicity .

Industry: In industrial applications, this compound is used as a specialty solvent and in the production of high-performance coatings and adhesives. Its resistance to harsh chemical environments makes it suitable for use in extreme conditions .

Mechanism of Action

The mechanism of action of Butyl 2,2,3,4,4,4-hexafluorobutyl carbonate involves its interaction with various molecular targets depending on the application. In polymer chemistry, it acts as a monomer that can be polymerized to form high-performance materials. In biological applications, it modifies surface properties to enhance biocompatibility and reduce biofouling .

Comparison with Similar Compounds

Comparison: Butyl 2,2,3,4,4,4-hexafluorobutyl carbonate is unique due to its carbonate ester group, which imparts different reactivity compared to methacrylate or acrylate esters. This difference in functional groups affects the polymerization behavior and the properties of the resulting polymers. The presence of multiple fluorine atoms in all these compounds provides high thermal stability and chemical resistance, but the specific properties and applications can vary based on the functional groups attached .

Properties

Molecular Formula

C9H12F6O3

Molecular Weight

282.18 g/mol

IUPAC Name

butyl 2,2,3,4,4,4-hexafluorobutyl carbonate

InChI

InChI=1S/C9H12F6O3/c1-2-3-4-17-7(16)18-5-8(11,12)6(10)9(13,14)15/h6H,2-5H2,1H3

InChI Key

QICOCLNMODAUSR-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)OCC(C(C(F)(F)F)F)(F)F

Origin of Product

United States

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